molecular formula C19H14ClFN2O2 B2561492 1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-49-3

1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2561492
M. Wt: 356.78
InChI Key: BAPRHGZSQKJSQN-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound has been extensively studied due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Chemical Structure and Properties

The compound 1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a part of a broader class of compounds known for their diverse biological activities and chemical properties. Its structure is characterized by the presence of a 2-oxo-1,2-dihydropyridine core, which is a common motif in many pharmacologically active compounds. This core structure has been explored for its potential in various biological applications, including as kinase inhibitors and antibacterial agents.

Kinase Inhibition

One significant area of application for compounds with a 2-oxo-1,2-dihydropyridine structure is in the inhibition of the Met kinase superfamily. These compounds have been identified as potent and selective inhibitors, offering a promising approach for targeting cancer pathways. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown excellent in vivo efficacy and favorable pharmacokinetic profiles in preclinical cancer models (G. M. Schroeder et al., 2009).

Antibacterial Activity

Another critical application is in the development of antibacterial agents. Pyridonecarboxylic acids, a related class, have demonstrated significant antibacterial activity against various strains. The structural manipulation of the 2-oxo-1,2-dihydropyridine core has led to the discovery of potent antibacterial compounds, underscoring the versatility of this chemical framework in medicinal chemistry (H. Egawa et al., 1984).

Spectroscopic and Synthetic Applications

The dihydropyridine core is also of interest in spectroscopic investigations and synthetic chemistry. It serves as a model compound for studying natural coenzymes and their interactions, providing insights into biochemical processes and pathways. Moreover, the use of betaine as an effective acid captor in the synthesis of carboxamides highlights the synthetic utility of this chemical structure in producing a wide range of compounds with potential biological activity (P. Fischer et al., 1988; T. Mukaiyama et al., 1976).

Material Science

In material science, the dihydropyridine derivatives have found applications in the synthesis of aromatic polyamides and polyimides, demonstrating the structural versatility and utility of this core in developing high-performance materials. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for various advanced applications (S. Hsiao et al., 1999; Chin‐Ping Yang et al., 1999).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-17-9-2-1-5-13(17)12-23-10-4-8-16(19(23)25)18(24)22-15-7-3-6-14(21)11-15/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRHGZSQKJSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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